4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine
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Overview
Description
1,3-Thiazol derivatives, including thiazolidinones and thiazolidinediones, represent a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds have attracted interest for their utility as synthons for various biologically active molecules. Their structural diversity allows for a wide range of chemical modifications, providing a versatile scaffold for drug development (Cunico, Gomes, & Vellasco, 2008).
Synthesis Analysis
The synthesis of 1,3-thiazol derivatives involves various methods, including reactions of chloral with substituted anilines, yielding a series of substituted 1,3-thiazolidin-4-ones. These synthetic pathways highlight the versatility and potential for creating a wide range of derivatives through different intermediates (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of 1,3-thiazol derivatives has been explored through various methods, including high-resolution magnetic resonance spectroscopy and ab initio calculations. These studies provide insights into the conformations of these compounds and their potential for structural modification to enhance biological activity (Issac & Tierney, 1996).
Chemical Reactions and Properties
1,3-Thiazol derivatives undergo a wide range of chemical reactions, offering scope for medicinal chemistry applications. Their reactivity can be manipulated through various substitutions, allowing for the development of compounds with targeted biological activities. These properties underscore the significance of 1,3-thiazol derivatives in drug development and synthesis of biologically active molecules (Cunico, Gomes, & Vellasco, 2008).
Scientific Research Applications
Synthesis and Cytotoxic Activity
4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which incorporate the 4-N-[2-(dimethylamino)ethyl]carboxamide moiety, demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds exhibited IC(50) values less than 10 nM, indicating their high potential in cancer therapy (Deady et al., 2003).
Chemical Transformations
The compound has been used in chemical transformations, leading to the synthesis of various heterocyclic compounds. For example, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate underwent transformation with aromatic amines, resulting in the production of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. These transformations highlight the compound's versatility in organic synthesis (Albreht et al., 2009).
Synthesis of Heterocyclic Compounds
The compound has been involved in the synthesis and reactions leading to the formation of various heterocyclic compounds, showcasing its utility in the field of synthetic chemistry. For instance, 3-Dimethylamino-2,2-dimethyl-2H-azirines reacted with carbon disulfide to yield crystals with dipolar structures, demonstrating the compound's role in the synthesis of complex molecular structures (Chaloupka et al., 1976).
Inhibitor Development
4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine derivatives have been employed in the development of inhibitors for specific proteins. For example, focused library development of lead compounds confirmed the tertiary dimethylamino-propyl moiety as critical for the inhibition of dynamin GTPase, highlighting the compound's significance in medicinal chemistry and drug development (Gordon et al., 2013).
Future Directions
properties
IUPAC Name |
4-[(dimethylamino)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-9(2)3-5-4-10-6(7)8-5/h4H,3H2,1-2H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQAPLLDHDEUSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine | |
CAS RN |
116252-53-0 |
Source
|
Record name | 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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